molecular formula C15H10ClNOS B11727611 2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B11727611
M. Wt: 287.8 g/mol
InChI Key: PROOMWZKOOEVDW-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a thiophene ring substituted with an acetyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the Prop-2-enenitrile Moiety: This involves the Knoevenagel condensation reaction between the acetylthiophene and 4-chlorobenzaldehyde in the presence of a base like piperidine.

    Final Product Formation: The resulting intermediate undergoes further reactions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Similar structure but lacks the chlorophenyl group.

    2-(5-Acetylthiophen-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

2-(5-Acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c1-10(18)14-6-7-15(19-14)12(9-17)8-11-2-4-13(16)5-3-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROOMWZKOOEVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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